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Comparison of DHODH Inhibitors

Inhibitor
Name

Inhibition Type / Key
Feature

Potency (IC₅₀ /
Kᵢ)

Key Experimental Findings &
Context

| Redoxal [1] | Non-competitive (with respect to DHO substrate) [1] | - Human enzyme: Kᵢc = 402 nM, Kᵢu

= 506 nM

Rat enzyme: Kᵢc = 116 nM, Kᵢu = 208 nM [1] | - Studied in 2000.

Pattern of inhibition is distinct from other classical inhibitors [1]. | | NK-A 17E-233I [2] | Pure/Partial
Competitive (with respect to DHO) [2] | Information not available in abstract | - Identified in 2025 via

virtual screening.
Preserves mitochondrial respiration (vs. Brequinar impairment) [2].

Induces DNA damage, S-phase arrest, and selective cancer cell death [2]. | | Brequinar [3] [4] [5] |
Classical inhibitor (binds FMN cavity) [2] | Information not available in abstract | - Impairs
mitochondrial respiration [2].
Suppresses tumor growth by inducing ferroptosis [3].

Increases cancer cell antigen presentation, enhancing immune checkpoint blockade [5]. | |
Meds433 [4] [6] | Classical inhibitor (binds FMN cavity) [2] | - 1-log lower conc. vs. Brequinar for

apoptosis/differentiation [4].
EC₅₀ for apoptosis lower than Brequinar [6] | - Shows synergy with Dipyridamole (blocks salvage

pathway) to overcome uridine rescue [4].
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Effective in Chronic Myeloid Leukemia models, causing metabolic stress & apoptosis [6]. | |

Leflunomide/Teriflunomide [7] | Classical inhibitor (binds FMN cavity) [2] | Information not available
in abstract | - FDA-approved for autoimmune diseases (e.g., rheumatoid arthritis, multiple sclerosis)

[7].
Clinical development in cancer hampered by efficacy and toxicity issues [7]. | | DB09026 & DB00503
(Ritonavir, Aliskiren) [7] | Novel repurposed candidates (via virtual screening) [7] | Information not
available in abstract | - Identified in 2025 as potent DHODH inhibitors through drug repurposing
approach [7]. |

Mechanistic Insights and Experimental Workflows

The key difference in mechanism lies in how the inhibitors bind to the DHODH enzyme. Furthermore, recent

research focuses on overcoming limitations of classical inhibitors.
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Competitive / Classical Inhibitors

Non-competitive Inhibitor

DHODH Inhibitor

Binding Mode

Primary Mechanism

e.g., Brequinar, Meds433
(Bind FMN site)

Cellular Effect

Nucleotide starvation
→ Cell cycle arrest & apoptosis Limitation

Uridine salvage can
rescue cells Combination Strategy

Add Dipyridamole to
block salvage pathway Therapeutic Outcome

Metabolic lethality

Blocks enzyme activity
→ Depletes pyrimidine pools

e.g., Redoxal
(Binds allosteric site)

Blocks enzyme activity
→ Depletes pyrimidine pools

Nucleotide starvation
→ Cell cycle arrest & apoptosis
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Metabolic lethality
Enhanced efficacy

Click to download full resolution via product page

A common experimental protocol to validate the effects and synergies mentioned above involves several key

steps [4]:

Cell Viability & Apoptosis Assay: Cancer cells (e.g., AML cell lines) are treated with the DHODH
inhibitor alone and in combination with other drugs (like dipyridamole). Viability is measured using

assays like CellTiter-Glo (ATP quantification), and apoptosis is assessed via Annexin V staining or
caspase-3/7 activity assays.

Uridine Rescue Experiment: To confirm that the observed effects are due to on-target DHODH
inhibition, the same experiments are repeated in the presence of high concentrations of exogenous

uridine (e.g., 100 µM). If the inhibitor's effect is reversed, it confirms the mechanism is pyrimidine
starvation.

Mitochondrial Function Assay: Oxygen consumption rates (OCR) in cells are measured using a
Seahorse Analyzer to determine if the inhibitor affects mitochondrial respiration (like Brequinar) or

preserves it (like NK-A 17E-233I).
In Vivo Validation: The efficacy of the inhibitor, often in combination, is tested in immunocompetent

mouse models (e.g., B16F10 melanoma). Mouse survival and tumor growth are monitored to confirm
in vitro findings.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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